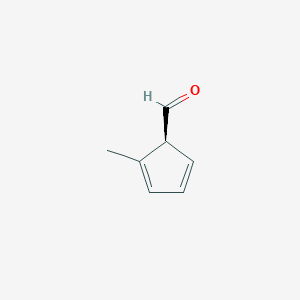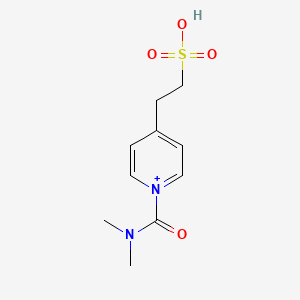
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with dimethylcarbamoyl and sulfoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced via a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Addition of the Sulfoethyl Group: The sulfoethyl group can be added through a nucleophilic substitution reaction using a sulfoethylating agent like 2-chloroethanesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2-chloroethanesulfonic acid in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with various substituents replacing the sulfoethyl group.
Applications De Recherche Scientifique
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
1-(Dimethylcarbamoyl)-4-(2-sulfoethyl)pyridin-1-ium can be compared with other similar compounds, such as:
1-(Dimethylcarbamoyl)-4-(2-hydroxyethyl)pyridin-1-ium: Differing by the presence of a hydroxyethyl group instead of a sulfoethyl group.
1-(Dimethylcarbamoyl)-4-(2-chloroethyl)pyridin-1-ium: Differing by the presence of a chloroethyl group instead of a sulfoethyl group.
Uniqueness: The presence of the sulfoethyl group in this compound imparts unique chemical properties, such as increased solubility in water and potential for specific biochemical interactions, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C10H15N2O4S+ |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
2-[1-(dimethylcarbamoyl)pyridin-1-ium-4-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-11(2)10(13)12-6-3-9(4-7-12)5-8-17(14,15)16/h3-4,6-7H,5,8H2,1-2H3/p+1 |
Clé InChI |
SJHHXGGXZKPIDE-UHFFFAOYSA-O |
SMILES canonique |
CN(C)C(=O)[N+]1=CC=C(C=C1)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
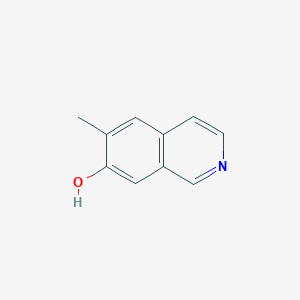

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)

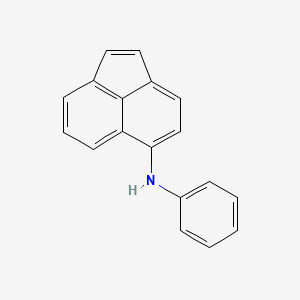
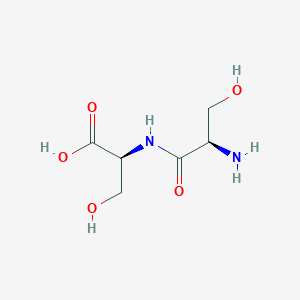

![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
![N-[2-(ethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12518669.png)
